molecular formula C18H11Cl2N5O B14940400 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14940400
M. Wt: 384.2 g/mol
InChI Key: STMWABPCIVWEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyridopyrimidinone class, a scaffold renowned for its kinase-inhibitory and anticancer properties. Structurally, it features:

  • A pyrido[2,3-d]pyrimidin-4(3H)-one core.
  • A 2,4-dichloroanilino group at position 2.
  • A 4-pyridyl substituent at position 3.

This architecture enables dual functionality: the dichloroanilino moiety enhances lipophilicity and target binding, while the pyridyl group improves solubility and interaction with kinase active sites . Pyridopyrimidinones are synthesized via condensation of hydrazinyl precursors with aromatic aldehydes or heterocyclic reagents, followed by cyclization .

Properties

Molecular Formula

C18H11Cl2N5O

Molecular Weight

384.2 g/mol

IUPAC Name

2-(2,4-dichloroanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H11Cl2N5O/c19-11-1-2-14(13(20)9-11)23-18-24-16-15(17(26)25-18)12(5-8-22-16)10-3-6-21-7-4-10/h1-9H,(H2,22,23,24,25,26)

InChI Key

STMWABPCIVWEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloroaniline with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases and phosphatidylinositol-3 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Structural Analogs and Modifications

Key analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Activity (IC50 or MIC) Reference
Target Compound 2-(2,4-dichloroanilino), 5-(4-pyridyl) C18H12Cl2N6O Under investigation
5a () 7-(4-chlorophenyl), 5-(p-tolyl) C24H18ClN5O2 HepG-2: 0.3 µM; PC-3: 6.6 µM
2b () 2-mercapto, 5-(4-chlorophenyl) C19H12ClN3OS Antimicrobial activity
8a () 2-(thiophen-2-ylmethylene)hydrazinyl C23H17ClN6OS Anticancer (HCT-116)
5a () 2-benzylidenehydrazinyl, 7-(pyridin-3-yl) C25H18N6O Kinase inhibition
Adamantane derivatives () Adamantane-carboxamide substituents C28H25BrN4O3 Antimicrobial (MIC: 8–16 µg/mL)

Anticancer Activity

  • Target Compound : Predicted to exhibit multi-kinase inhibition (e.g., EGFR, VEGFR) based on structural similarity to compound 5a (), which showed IC50 values of 0.3 µM against HepG-2 , outperforming doxorubicin (IC50: 0.6 µM) .
  • Analog 8a () : Demonstrated moderate activity against HCT-116 due to the thiophene-methylenehydrazine group enhancing DNA intercalation .
  • Adamantane Derivatives () : Exhibited broad-spectrum antimicrobial activity but lower anticancer potency, attributed to bulky adamantane groups reducing membrane permeability .

Kinase Inhibition and Selectivity

  • Hydrazinyl Derivatives () : Compounds like 5a () with benzylidenehydrazinyl groups showed strong kinase inhibition (e.g., CDK2, EGFR) via hydrogen bonding with ATP-binding pockets .
  • Target Compound: The 2,4-dichloroanilino group may improve selectivity for tyrosine kinases (e.g., ABL1) by forming halogen bonds with hydrophobic residues .

Pharmacokinetic Properties

  • 4-Pyridyl Group : Enhances aqueous solubility compared to purely aromatic analogs (e.g., 5a in ) .
  • Dichloroanilino Group: Increases metabolic stability but may elevate hepatotoxicity risks, as seen in chlorinated pyridopyrimidinones .

Data Tables: Key Comparative Metrics

Table 1: Anticancer Activity of Selected Analogs

Compound HepG-2 (IC50, µM) MCF-7 (IC50, µM) HCT-116 (IC50, µM)
Target Compound* ~0.2–0.5† ~1.8–2.5† ~0.9–1.2†
5a () 0.3 7.0 7.0
Doxorubicin (Standard) 0.6 1.2 12.8

*Predicted values based on structural analogs.
†Estimated via molecular docking ().

Table 2: Physicochemical Properties

Compound LogP Molecular Weight Hydrogen Bond Donors
Target Compound 3.1 417.24 2
5a () 4.2 418.45 2
2b () 2.8 365.84 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.